molecular formula C7H4ClNO B3341922 4-Chlorophenyl cyanate CAS No. 1124-59-0

4-Chlorophenyl cyanate

Cat. No.: B3341922
CAS No.: 1124-59-0
M. Wt: 153.56 g/mol
InChI Key: BDVNNPOIBWADPU-UHFFFAOYSA-N
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Description

4-Chlorophenyl cyanate is an organic compound with the molecular formula C7H4ClNO It is a derivative of phenyl cyanate, where a chlorine atom is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorophenyl cyanate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl cyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and alkenes. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cycloaddition reactions with alkenes yield cyclic compounds, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

4-Chlorophenyl cyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorophenyl cyanate involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form covalent bonds, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl cyanate is unique due to its specific reactivity and the presence of the cyanate group, which allows it to participate in a variety of chemical reactions. Its chlorine substituent also influences its chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

(4-chlorophenyl) cyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVNNPOIBWADPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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